![molecular formula C12H13ClN4 B13118355 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: is a heterocyclic compound with the following chemical formula: C11H11ClN4. It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines, which exhibit interesting biological activities . This compound features a fused triazolopyrazine ring system and a chlorobenzyl substituent.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common approach is the condensation of appropriate precursors under specific conditions. detailed synthetic procedures are proprietary and may vary depending on the specific research or industrial context.
Industrial Production:: Industrial-scale production methods are typically confidential due to commercial interests. researchers have explored various synthetic pathways to access [1,2,4]triazolo[4,3-a]pyrazines, including this compound.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the compound’s functional groups.
Substitution: Substitution reactions may occur at the chlorobenzyl moiety.
Cyclization: Intramolecular cyclization reactions are essential for forming the triazolopyrazine ring.
Cyclization: Cyclization reactions often involve Lewis acids or bases as catalysts.
Substitution: Chlorine substitution can be achieved using nucleophilic aromatic substitution conditions.
Major Products:: The major product is the target compound itself, 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
Applications De Recherche Scientifique
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Materials Science: Its unique ring system may find applications in materials design.
Biological Activity: Investigating its effects on cellular processes and receptors.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides and herbicides.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare this compound with related heterocyclic structures to understand its uniqueness and potential advantages.
Remember that this overview provides a general understanding, and specific details may vary based on ongoing research and proprietary knowledge
Propriétés
Formule moléculaire |
C12H13ClN4 |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13ClN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2 |
Clé InChI |
QKFNDNBJDUUEKB-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NN=C2CC3=CC(=CC=C3)Cl)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


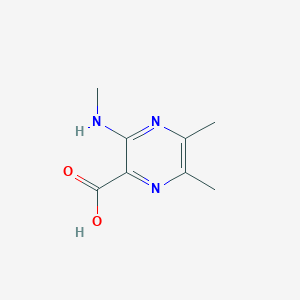


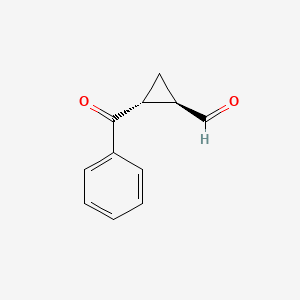
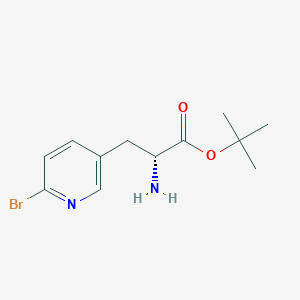
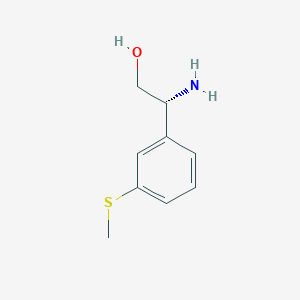

![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)

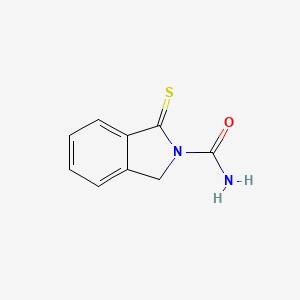

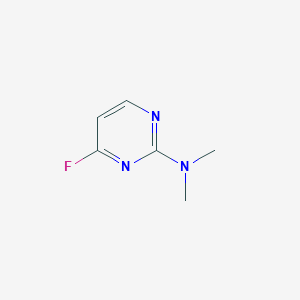
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)

